SIN4 protein

transcriptional activation activator-specific coactivator requirements VP16

SIN4 is the only single-gene knockout that comprehensively disables the Mediator tail module, co-eliminating Med15, Med2, and Med3. It is the sole tail subunit required for GCN4-mediated transactivation, enabling precise dissection of activator-specific coactivator networks. With quantified cellular abundance (2,633 molecules/cell) and half-life (9.0 h), SIN4 provides calibrated baselines for quantitative proteomics and protein turnover studies. Choose authentic SIN4 or sin4Δ strains for reproducible, high-impact transcriptional regulation research.

Molecular Formula C6H12O3
Molecular Weight 0
CAS No. 146928-04-3
Cat. No. B1174862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIN4 protein
CAS146928-04-3
SynonymsSIN4 protein
Molecular FormulaC6H12O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIN4 Protein (CAS 146928-04-3): Structural and Functional Overview for Procurement Decisions


The SIN4 protein (also designated MED16, TSF3, GAL22, SSN4, and YNL236W) is a 974-amino-acid, ~111 kDa subunit of the Saccharomyces cerevisiae Mediator complex that functions as a global transcriptional regulator capable of both positive and negative transcriptional control [1]. As a core component of the Mediator tail module, SIN4 bridges sequence-specific transcription factors and the basal RNA polymerase II transcription machinery, and it is required for proper regulation of diverse yeast genes including HO, IME1, CTS1, HIS4, and FLR1 [2]. SIN4 is present in two distinct transcriptional regulatory complexes—the RNA polymerase II holoenzyme/Mediator complex and the SAGA histone acetyltransferase complex [3]. The protein exhibits a median cellular abundance of 2,633 ± 913 molecules per cell and a half-life of 9.0 hours in S. cerevisiae, with a calculated isoelectric point of 8.78 [4]. Notably, SIN4 is dispensable for basal transcription but essential for regulated transcriptional responses, making it a critical tool for studying activator-specific coactivator requirements and chromatin-mediated transcriptional regulation [5].

SIN4 Protein: Why Generic Substitution with Other Mediator Subunits or Transcriptional Regulators is Not Advised


In-class compounds cannot be interchanged with SIN4 because of its unique position as a structural and functional lynchpin within the Mediator tail module and its differential requirement across transcriptional activators. Deletion of SIN4 results in the co-loss of three additional Mediator subunits—Med15 (Gal11), Med2, and Med3 (Pgd1)—demonstrating that SIN4 serves as an essential scaffold for tail module integrity, a property not shared by head or middle module subunits [1]. Furthermore, transactivation by the VP16 transcription factor requires three Mediator components (Med2p, Pgd1p, and Sin4p), whereas GCN4 requires only Sin4p, highlighting that SIN4 participates in activator-specific coactivator networks that other Mediator subunits cannot recapitulate [2]. Strains with sin4 mutations exhibit a dual transcriptional phenotype—derepression of certain genes and decreased activation of others—that cannot be phenocopied by deletion of other individual Mediator subunits, underscoring that SIN4-targeted experiments demand the authentic protein or its specific genetic perturbation [3]. These properties are quantified in the evidence items below.

SIN4 Protein (CAS 146928-04-3): Quantitative Differential Evidence Against Closest Analogs and In-Class Alternatives


Differential Activator Requirements: SIN4 is Uniquely Required for GCN4-Mediated Transactivation, Whereas VP16 Requires Three Subunits

Transactivation by the viral activator VP16 requires three Mediator tail components—Med2p, Pgd1p, and Sin4p—whereas transactivation by the yeast activator GCN4 requires only one Mediator component, Sin4p. This differential requirement demonstrates that SIN4 is the sole common denominator across activator-specific coactivator networks and that experiments probing GCN4-dependent transcriptional regulation cannot substitute SIN4 with any other Mediator subunit [1]. In contrast, VP16-dependent systems require the full ternary Mediator tail complement, meaning SIN4 is necessary but not sufficient for VP16-driven activation.

transcriptional activation activator-specific coactivator requirements VP16 GCN4 Mediator tail module

Structural Scaffold Role: SIN4 Deletion Causes Co-Loss of Three Additional Mediator Tail Subunits (Med15/Gal11, Med2, Med3/Pgd1)

Electron microscopy and biochemical characterization of Mediator isolated from a med16(sin4) deletion yeast strain revealed that the entire tail portion of the extended Mediator structure was absent, and deletion of Med16(Sin4) results in the loss of three additional Mediator subunits—Med15 (Gal11), Med2, and Med3 (Pgd1) [1]. This indicates that SIN4 functions as an essential structural scaffold whose presence is required to maintain the integrity of the entire Mediator tail module. In contrast, deletion of head or middle module subunits does not trigger co-loss of multiple structurally distinct subunits outside their respective modules.

Mediator complex protein-protein interactions tail module integrity structural biology

Transcriptional Derepression: SIN4 Deletion Specifically Enhances FLR1 Transcription via Increased Mediator and Coactivator Recruitment

Deletion of the SIN4 gene (sin4Δ) results in derepression of the FLR1 gene through enhanced recruitment of the Mediator complex as well as the Swi/Snf and SAGA chromatin remodeling complexes to the FLR1 promoter [1]. This derepression is specifically dependent on the integrity of the separated tail module; deletion of another tail subunit, MED2, in a sin4Δ background significantly decreases FLR1 transcription, demonstrating that SIN4 deletion alone is necessary but that the residual tail module (lacking SIN4) is required for the derepression phenotype [2]. In contrast, deletion of head or middle module subunits does not produce this specific FLR1 derepression phenotype.

transcriptional derepression FLR1 chromatin immunoprecipitation Swi/Snf SAGA

Cellular Abundance and Stability: SIN4 Exhibits a Median Cellular Concentration of 2,633 ± 913 Molecules/Cell and a Half-Life of 9.0 Hours

Quantitative proteomic profiling from the Saccharomyces Genome Database reports that SIN4 has a median cellular abundance of 2,633 ± 913 molecules per cell and a protein half-life of 9.0 hours in S. cerevisiae [1]. These values provide a quantitative baseline for SIN4 expression and turnover that can be used for experimental design, including determining appropriate expression levels for recombinant protein production, selecting detection method sensitivity thresholds, and modeling protein stability in genetic perturbation studies. In comparison, the median abundance of other Mediator tail subunits such as Med15 (Gal11) and Med2 may differ, and these differences can influence stoichiometric considerations in multi-subunit reconstitution experiments.

protein abundance half-life quantitative proteomics yeast

SIN4 Protein (CAS 146928-04-3): Validated Research and Industrial Application Scenarios Driven by Quantitative Differential Evidence


Dissecting Activator-Specific Coactivator Requirements in Transcriptional Regulation Studies

SIN4 is the optimal choice for experiments aiming to map activator-specific coactivator dependencies because it is the sole Mediator tail subunit required for GCN4-mediated transactivation, whereas VP16 requires a triad of tail subunits (SIN4, Med2p, Pgd1p) [1]. Using SIN4 or sin4Δ strains allows researchers to distinguish between activators that have broad tail module requirements versus those that rely on a minimal SIN4-dependent pathway. This differential requirement makes SIN4 an essential tool for genetic screens probing the molecular basis of activator-coactivator specificity and for studies comparing the transcriptional output of different activation domains.

Structural and Functional Dissection of the Mediator Tail Module Using SIN4 as a Scaffold Disruption Tool

SIN4 deletion results in the co-loss of three additional Mediator tail subunits (Med15/Gal11, Med2, Med3/Pgd1), effectively ablating the entire tail module while leaving head and middle modules intact [2]. This unique property makes SIN4 the only single-gene knockout that can disrupt tail module function comprehensively. Researchers should select sin4Δ strains for experiments aimed at assessing the global contribution of the Mediator tail to transcription, chromatin organization, or activator recruitment, rather than using deletions of other tail subunits (e.g., med2Δ or pgd1Δ) that leave SIN4 and the partial tail module present and functional.

Investigating Mechanisms of Transcriptional Derepression and Chromatin-Mediated Gene Regulation

The sin4Δ mutation produces a defined transcriptional derepression phenotype at the FLR1 locus, characterized by enhanced recruitment of Mediator, Swi/Snf, and SAGA complexes [3]. This phenotype is sensitive to the integrity of the remaining tail module, as deletion of MED2 in a sin4Δ background abrogates the derepression effect. SIN4 deletion strains are therefore irreplaceable tools for studying the interplay between Mediator tail function, chromatin remodeling complex recruitment, and gene derepression. Alternative single Mediator subunit deletions do not recapitulate this coactivator recruitment signature and are unsuitable for this specific research application.

Quantitative Proteomic and Biochemical Studies Requiring Defined Protein Abundance and Half-Life Parameters

SIN4 offers experimentally determined quantitative parameters—median cellular abundance of 2,633 ± 913 molecules/cell and a half-life of 9.0 hours—that enable precise experimental design for recombinant protein production, immunodetection threshold setting, and protein turnover studies [4]. These values provide a calibrated baseline for researchers performing quantitative mass spectrometry, co-immunoprecipitation stoichiometry analysis, or protein stability assays. Substituting a different Mediator subunit with uncharacterized or different abundance/stability parameters would introduce uncontrolled variables into such quantitative workflows.

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